Acetic acid, 2,2'-dithiobis-, diammonium salt

Descripción general

Descripción

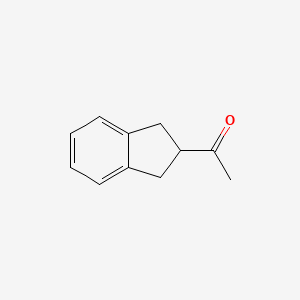

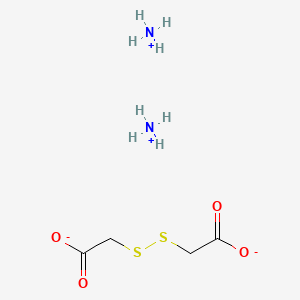

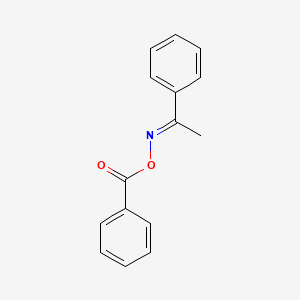

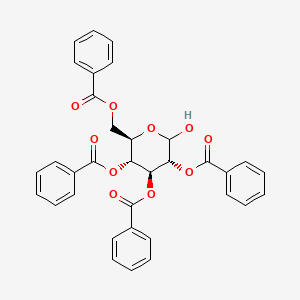

“Acetic acid, 2,2’-dithiobis-, diammonium salt” also known as “Diammonium dithiodiglycolate” or “Diammonium 2,2’-dithiodiacetate” is a chemical compound with the molecular formula C4H12N2O4S2 . It has a molecular weight of 216.3 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is diazanium;2-(carboxylatomethyldisulfanyl)acetate . The InChI string is InChI=1S/C4H6O4S2.2H3N/c5-3(6)1-9-10-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);2*1H3 . The Canonical SMILES representation is C(C(=O)[O-])SSCC(=O)[O-].[NH4+].[NH4+] .Physical And Chemical Properties Analysis

This compound is soluble in water . It has a LogP value of 0.3 at 25℃ . More detailed physical and chemical properties could not be found in the web search results.Aplicaciones Científicas De Investigación

Bioherbicide Development

Acetic acid has been explored for its potential as an environmentally friendly bioherbicide. A study conducted in Thailand evaluated vinegar (5% acetic acid) combined with salt and dish soap as a herbicide, showing effectiveness against several weeds. This approach suggests acetic acid's role in developing bioherbicides suitable for organic farming and environmentally sensitive areas (Mahachai & Subsoontorn, 2021).

Yeast Cell Death Regulation

Research on acetic acid's impact on yeast cell death provides insights into regulated cell death mechanisms, important for biotechnology and biomedicine. Understanding acetic acid's modulatory effects on cellular functions can aid in developing resilient yeast strains for industrial applications and designing better biomedical strategies (Chaves et al., 2021).

Wastewater Disinfection

The disinfectant properties of peracetic acid, derived from acetic acid, have been studied for wastewater treatment. Peracetic acid's effectiveness against a broad spectrum of microorganisms highlights its potential as an eco-friendly alternative to traditional chlorine-based disinfection methods, addressing the challenges of microbial regrowth and environmental safety (Kitis, 2004).

Fermented Beverages and Vinegar Production

Acetic acid bacteria (AAB) are crucial for producing vinegar and fermented beverages like kombucha and kefir. Their oxidative fermentation process transforms substrates into valuable products, indicating acetic acid's significant role in food science, beverage production, and potential health benefits associated with these products (Lynch et al., 2019).

Industrial Separation Processes

In industrial applications, acetic acid plays a role in separating acetic acid-water mixtures through pervaporation, a membrane process offering an economical and environmentally friendly alternative to traditional distillation. This process is crucial for recycling acetic acid from industrial waste streams, highlighting its importance in sustainable manufacturing practices (Aminabhavi & Toti, 2003).

Propiedades

IUPAC Name |

diazanium;2-(carboxylatomethyldisulfanyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S2.2H3N/c5-3(6)1-9-10-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOXALOSBVDYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])SSCC(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889852 | |

| Record name | Acetic acid, 2,2'-dithiobis-, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, 2,2'-dithiobis-, diammonium salt | |

CAS RN |

68223-93-8 | |

| Record name | Acetic acid, 2,2'-dithiobis-, diammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068223938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2'-dithiobis-, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2,2'-dithiobis-, ammonium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium 2,2'-dithiodiacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMMONIUM DITHIODIGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI7895BMHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)